![molecular formula C14H20ClN3O2 B2974495 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide CAS No. 1223646-91-0](/img/structure/B2974495.png)
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide, also known as JNJ-7777120, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and neurological disorders. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Moreover, it has been found to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by inhibiting their reuptake and degradation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to reduce the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their growth in vitro and in vivo. Additionally, it has been found to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by inhibiting their reuptake and degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of various signaling pathways involved in inflammation, cancer, and neurological disorders. It has also been found to exhibit low toxicity and good pharmacokinetic properties, such as high solubility and stability. However, it has some limitations for lab experiments. It has a relatively low yield of synthesis and can be challenging to purify. Moreover, it has not been extensively studied in vivo, and its long-term effects and potential side effects are not well understood.
Direcciones Futuras
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Moreover, it can be optimized for its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy and safety. Additionally, it can be used as a lead compound for the development of novel drugs with improved potency and selectivity. Finally, it can be studied for its potential applications in drug delivery and imaging, as it has been found to exhibit good solubility and stability.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with morpholine and butylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobutylmorpholine to yield the final product. The overall yield of the synthesis is around 30%, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the activity of neurotransmitters.
Propiedades
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylbutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-13-11-12(3-5-16-13)14(19)17-4-1-2-6-18-7-9-20-10-8-18/h3,5,11H,1-2,4,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONPVZTELLAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

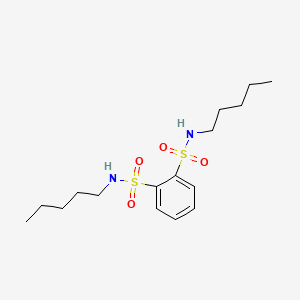

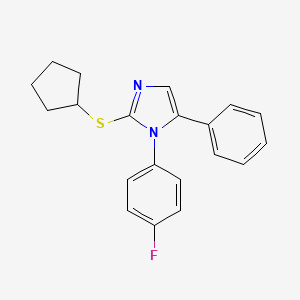
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)
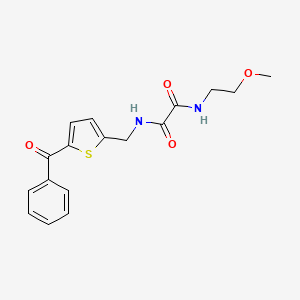
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
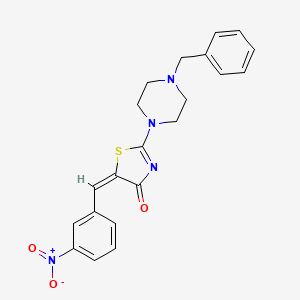
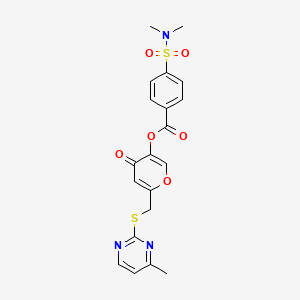
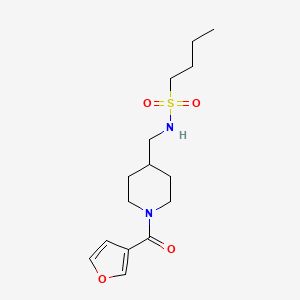
![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)
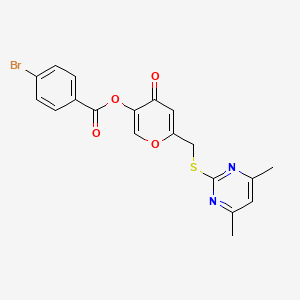
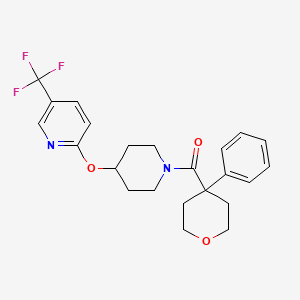
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)
![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)